

# Application Notes and Protocols for Antiangiogenesis Assays Using Demethoxydeacetoxypseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Demethoxydeacetoxypseudolaric Acid B** (DMDA-PAB), also known as Pseudolaric Acid B (PAB), is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). It has demonstrated potent anti-angiogenic properties, making it a compound of significant interest for cancer therapy and other diseases characterized by excessive blood vessel formation.[1][2] These application notes provide detailed protocols for key in vitro and ex vivo anti-angiogenesis assays to evaluate the efficacy of DMDA-PAB, along with a summary of its mechanism of action.

# **Mechanism of Action**

DMDA-PAB exerts its anti-angiogenic effects through a dual mechanism. It directly inhibits the proliferation, migration, and tube formation of endothelial cells.[1][2] Furthermore, it indirectly suppresses angiogenesis by modulating the tumor microenvironment. Under hypoxic conditions, often found in solid tumors, DMDA-PAB promotes the proteasome-mediated degradation of Hypoxia-Inducible Factor 1-alpha (HIF- $1\alpha$ ).[1][2] This reduction in HIF- $1\alpha$  protein levels leads to a subsequent decrease in the secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor, from tumor cells.[1][2]



DMDA-PAB has also been shown to antagonize the anti-apoptotic effect of VEGF in endothelial cells by inhibiting the VEGF-induced tyrosine phosphorylation of its receptor, Kinase Insert Domain-Containing Receptor/Fetal Liver Kinase-1 (KDR/flk-1). This, in turn, leads to a marked decrease in the phosphorylation of downstream signaling molecules such as Akt and Extracellular Signal-Regulated Kinases (ERK).[3]



Click to download full resolution via product page

Caption: Signaling pathway of DMDA-PAB's anti-angiogenic action.

# **Quantitative Data Summary**

The following tables summarize the quantitative data on the anti-angiogenic effects of DMDA-PAB from published studies.

Table 1: In Vitro Anti-Angiogenic Activity of DMDA-PAB



| Assay                   | Cell Line  | DMDA-PAB<br>Concentration   | Effect                                                                                   | Reference |
|-------------------------|------------|-----------------------------|------------------------------------------------------------------------------------------|-----------|
| HUVEC<br>Proliferation  | HUVEC      | 0.625 - 5 μΜ                | Significant<br>inhibition after<br>72h                                                   | [3]       |
| HUVEC<br>Migration      | HUVEC      | 0.156 - 1.250 μM            | Concentration-<br>dependent<br>inhibition                                                | [4]       |
| HUVEC Tube<br>Formation | HUVEC      | 0.313 - 2.5 μΜ              | Potent, dose-<br>dependent<br>blockage of<br>VEGF-induced<br>tube formation<br>after 24h | [3]       |
| VEGF Secretion          | MDA-MB-468 | Concentration-<br>dependent | Decrease in<br>VEGF levels in<br>hypoxic cells                                           | [1]       |

Table 2: In Vivo Anti-Angiogenic Activity of DMDA-PAB



| Assay                                                 | Model        | DMDA-PAB<br>Dosage                      | Effect                                                               | Reference |
|-------------------------------------------------------|--------------|-----------------------------------------|----------------------------------------------------------------------|-----------|
| Chick Chorioallantoic Membrane (CAM) Assay            | Chick Embryo | 10 nmol per egg                         | Significant<br>suppression of in<br>vivo<br>angiogenesis             | [1][2]    |
| Matrigel Plug<br>Assay                                | Mouse        | Not specified                           | Reduced<br>angiogenesis<br>induced by<br>VEGF                        | [3]       |
| Hepatocarcinom<br>a 22<br>Transplanted<br>Mouse Model | Mouse        | 25 mg/kg/day (in combination with 5-Fu) | Promoted anti-<br>tumor efficacy,<br>lower<br>microvessel<br>density | [4]       |

# **Experimental Protocols**

The following are detailed protocols for commonly used anti-angiogenesis assays, adapted for the evaluation of DMDA-PAB.

# **Endothelial Cell Tube Formation Assay**

This in vitro assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.





Click to download full resolution via product page

Caption: Workflow for the endothelial cell tube formation assay.

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium
- Basement Membrane Extract (BME), such as Matrigel®
- DMDA-PAB stock solution (dissolved in a suitable solvent, e.g., DMSO)



- 96-well tissue culture plates
- Incubator (37°C, 5% CO<sub>2</sub>)
- Inverted microscope with a camera

#### Protocol:

- Plate Coating: Thaw the BME on ice. Using pre-chilled pipette tips, add 50  $\mu$ L of BME to each well of a pre-chilled 96-well plate.
- Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.
- Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2-4 x 10<sup>5</sup> cells/mL.
- Treatment: Prepare serial dilutions of DMDA-PAB in endothelial cell growth medium to achieve final concentrations ranging from approximately 0.3 μM to 2.5 μM.[3] A vehicle control (medium with the same concentration of solvent used for the DMDA-PAB stock) should be included.
- Incubation: Add 100 μL of the HUVEC suspension to each BME-coated well. Immediately add the DMDA-PAB dilutions or vehicle control to the respective wells.
- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 4 to 18 hours.
- Visualization and Quantification: After incubation, examine the formation of capillary-like structures using an inverted microscope. Capture images of multiple fields per well. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of branch points, and total number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

## **Chick Chorioallantoic Membrane (CAM) Assay**

This ex vivo assay uses the highly vascularized chorioallantoic membrane of a developing chick embryo to assess the pro- or anti-angiogenic potential of a substance.





Click to download full resolution via product page

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

#### Materials:

- Fertilized chicken or quail eggs
- Egg incubator
- Sterile forceps and scissors
- DMDA-PAB solution
- Sterile carrier material (e.g., gelatin sponge, filter paper discs)
- Stereomicroscope with a camera



#### Protocol:

- Egg Incubation: Incubate fertilized chicken eggs at 37-38°C with humidity for 3 days.
- Windowing: On day 3, carefully create a small window in the eggshell to expose the CAM, avoiding damage to the underlying membrane and embryo.
- Sample Application: Prepare the DMDA-PAB solution. A dosage of 10 nmol per egg has been shown to be effective.[1][2] Saturate a small, sterile carrier, such as a gelatin sponge, with the DMDA-PAB solution or a vehicle control.
- Gently place the carrier onto the CAM in an area with a moderate density of blood vessels.
- Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.
- Analysis: After the incubation period, re-open the window and observe the vasculature
  around the carrier using a stereomicroscope. Anti-angiogenic effects are characterized by an
  avascular zone around the carrier and a reduction in the number and density of surrounding
  blood vessels. Capture images for quantification. The number of blood vessels converging
  towards the carrier can be counted, and the area of the avascular zone can be measured.

## **Aortic Ring Assay**

This ex vivo assay utilizes segments of aorta cultured in a three-dimensional matrix to study the sprouting of new microvessels. It provides a model that closely mimics several aspects of in vivo angiogenesis.





Click to download full resolution via product page

Caption: Workflow for the aortic ring assay.

#### Materials:

- Sprague-Dawley rats or C57BL/6 mice
- Surgical instruments
- Culture medium (e.g., endothelial cell basal medium supplemented with serum)
- 3D matrix (e.g., type I collagen gel, BME)



- DMDA-PAB stock solution
- 48-well tissue culture plates
- Incubator (37°C, 5% CO<sub>2</sub>)
- Inverted microscope with a camera

#### Protocol:

- Aorta Dissection: Euthanize a rat or mouse according to approved institutional guidelines.
   Dissect the thoracic aorta under sterile conditions.[6]
- Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and section it into 1 mm thick rings.[6]
- Embedding: Place a layer of the 3D matrix (e.g., 150 μL of BME or collagen gel) in each well of a 48-well plate and allow it to solidify at 37°C.[6] Place a single aortic ring in the center of each well and cover it with another layer of the matrix.[6][7]
- Treatment: After the top layer has solidified, add culture medium containing the desired concentrations of DMDA-PAB or vehicle control to each well.
- Incubation: Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 7 to 14 days. Replace the medium with fresh medium containing DMDA-PAB or vehicle control every 2-3 days.
- Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using an
  inverted microscope. Capture images at regular intervals. The extent of angiogenesis can be
  quantified by measuring the length and number of sprouts originating from the aortic ring
  using image analysis software.

### Conclusion

**Demethoxydeacetoxypseudolaric Acid B** is a promising anti-angiogenic agent with a well-defined mechanism of action. The protocols detailed in these application notes provide robust and reproducible methods for evaluating the anti-angiogenic potential of DMDA-PAB and similar compounds. For comprehensive characterization, it is recommended to utilize a combination of these in vitro and ex vivo assays.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Pseudolaric acid B inhibits angiogenesis and reduces hypoxia-inducible factor 1alpha by promoting proteasome-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolarix acid B inhibits angiogenesis by antagonizing the vascular endothelial growth factor-mediated anti-apoptotic effect PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. Aortic Ring Assay PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Anti-angiogenesis Assays Using Demethoxydeacetoxypseudolaric Acid B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591678#anti-angiogenesis-assays-using-demethoxydeacetoxypseudolaric-acid-b]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com